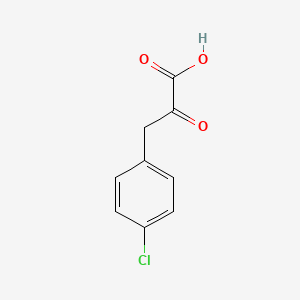

3-(4-Chlorophenyl)-2-oxopropanoic acid

Descripción general

Descripción

“3-(4-Chlorophenyl)-2-oxopropanoic acid” is a chemical compound with the molecular formula C9H9ClO2 . It is also known by other names such as “3-(4-Chlorophenyl)propanoic acid” and "3-(4-Chlorophenyl)propionic acid" .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the IUPAC Standard InChI: InChI=1S/C9H9ClO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2,(H,11,12) . This indicates that the compound has 9 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms .Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 184.62 g/mol . It has a XLogP3 value of 2.1, indicating its lipophilicity . The compound has 1 hydrogen bond donor and 2 hydrogen bond acceptors .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

- 3-(4-Chlorophenyl)-2-oxopropanoic acid derivatives have been efficiently synthesized using catalytic amounts of dichlorobis(triphenylphosphine)palladium and copper(I) iodide, which led to the formation of corresponding (Z)-2-[(Z)-3-alkylideneisobenzofuran-1(3H)-ylidene]acetic acid derivatives (Kobayashi et al., 2008).

Antimicrobial and Antitumor Activity

- Metal complexes of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives were synthesized and exhibited significant anti-tumor activities, particularly on human colorectal carcinoma cells (HCT-116), without inhibitory action on normal cells (HEK-293). These complexes may act as CDK8-CYCC kinase inhibitors, potentially contributing to colon cancer therapy (Aboelmagd et al., 2021).

- The chlorination, bromination, and condensation of 3-(1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-3-oxopropanoic acid led to the synthesis of novel compounds with demonstrated antimicrobial activity (Hassanin & Ibrahim, 2012).

Advanced Oxidation Processes

- The degradation of 4-chlorophenol in acidic solutions through various electrochemical methods, such as anodic oxidation, electro-Fenton, and photoelectro-Fenton, showed promising results for environmental applications. Complete mineralization of chlorophenols was achieved, particularly in the photoelectro-Fenton process (Brillas et al., 1998).

Molecular Structure and Spectroscopic Characterization

- The molecular structure, vibrational spectra, and hyperpolarizability of 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate were studied, revealing insights into the stability and charge transfer within the molecule. This research contributes to understanding the chemical properties of similar compounds (Kumar et al., 2014).

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with multiple receptors , suggesting that 3-(4-Chlorophenyl)-2-oxopropanoic acid may also have multiple targets.

Mode of Action

Similar compounds have been shown to interact with their targets, leading to various biological activities .

Biochemical Pathways

Similar compounds have been found to possess various biological activities, suggesting that this compound may also affect multiple biochemical pathways .

Pharmacokinetics

In silico pharmacokinetics analysis of similar compounds predicted that they might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .

Result of Action

Similar compounds have been found to possess various biological activities, suggesting that this compound may also have diverse molecular and cellular effects .

Action Environment

Similar compounds have been found to possess various biological activities in different environments , suggesting that environmental factors may also influence the action of this compound.

Análisis Bioquímico

Biochemical Properties

It is known that cinnamic acid derivatives, such as 3-(4-Chlorophenyl)-2-oxopropanoic acid, can participate in various biochemical reactions .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it interacts with biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression .

Metabolic Pathways

As a derivative of cinnamic acid, it may be involved in the shikimate and phenylpropanoid pathways .

Propiedades

IUPAC Name |

3-(4-chlorophenyl)-2-oxopropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4H,5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRYUGTMBOLOQTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3617-01-4 | |

| Record name | 3-(4-chlorophenyl)-2-oxopropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2586001.png)

![N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B2586008.png)

![N-[2-[2-[(2-Chloroacetyl)-methylamino]ethoxy]ethyl]-N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B2586009.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2586012.png)

![methyl 4-({[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]carbamoyl}formamido)benzoate](/img/structure/B2586014.png)

![[4-(Aminomethyl)phenyl]methanesulfonyl fluoride;2,2,2-trifluoroacetic acid](/img/structure/B2586015.png)

![4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2586016.png)

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B2586017.png)

![5-((3-methoxybenzyl)thio)-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2586018.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2586020.png)

![(E)-4-(Dimethylamino)-N-methyl-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)but-2-enamide](/img/structure/B2586022.png)